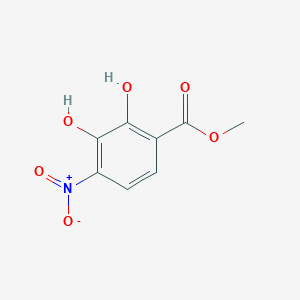
Methyl 2,3-dihydroxy-4-nitrobenzoate
Description
Properties
CAS No. |
183005-93-8 |
|---|---|
Molecular Formula |
C8H7NO6 |
Molecular Weight |
213.14 g/mol |
IUPAC Name |
methyl 2,3-dihydroxy-4-nitrobenzoate |
InChI |
InChI=1S/C8H7NO6/c1-15-8(12)4-2-3-5(9(13)14)7(11)6(4)10/h2-3,10-11H,1H3 |
InChI Key |
RIWPIWXMYJKCNW-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C(=C(C=C1)[N+](=O)[O-])O)O |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)[N+](=O)[O-])O)O |
Synonyms |
Benzoic acid, 2,3-dihydroxy-4-nitro-, methyl ester (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
(a) Methyl 4-nitrobenzoate
- Structure : Lacks hydroxyl groups at positions 2 and 3.
- Properties : Higher lipophilicity due to the absence of hydroxyl groups, reducing water solubility compared to Methyl 2,3-dihydroxy-4-nitrobenzoate. The nitro group at position 4 still confers strong electron-withdrawing effects, but its reactivity in nucleophilic substitution is lower without adjacent hydroxyl groups .
(b) Methyl 2-hydroxy-4-nitrobenzoate
- Structure : Contains a single hydroxyl group at position 2.
- Properties: Intermediate solubility in water between Methyl 4-nitrobenzoate and this compound.
(c) Methyl 4-((2,3-dihydro-6-nitro-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoate
Functional Analogues
(a) Dimethyl Fumarate
- Properties : Acts as an Nrf2 activator in pharmaceuticals, leveraging electrophilic double bonds. Unlike this compound, its mechanism relies on Michael addition rather than nitro-group redox chemistry .

(b) Methyl Salicylate
- Structure : A dihydroxybenzoate ester (hydroxyl groups at positions 2 and 6) without nitro substitution.
- Boiling point (~222°C) is lower than this compound (estimated >250°C) due to reduced polarity .
Data Tables
Table 1: Physicochemical Properties Comparison
| Compound | Molecular Formula | Molar Mass (g/mol) | Water Solubility (mg/mL) | LogP | Boiling Point (°C) |
|---|---|---|---|---|---|
| This compound | C₈H₇NO₆ | 213.14 | ~15 (pH 7) | 1.2 | >250 (est.) |
| Methyl 4-nitrobenzoate | C₈H₇NO₄ | 181.15 | ~5 | 2.1 | 279 |
| Methyl salicylate | C₈H₈O₃ | 152.15 | ~0.4 | 2.4 | 222 |
| Methyl 4-((oxazin)methyl)benzoate | C₁₇H₁₄N₂O₆ | 342.30 | <1 | 3.8 | >300 (est.) |
Research Findings
- Synthetic Utility: this compound’s hydroxyl groups enable chelation with metal catalysts, enhancing its utility in asymmetric synthesis compared to non-hydroxylated analogues .
- Biological Activity : Preliminary studies suggest nitro group-mediated oxidative stress induction makes it a candidate for antimicrobial applications, though toxicity profiles are less favorable than dimethyl fumarate .
- Stability : The compound’s nitro and hydroxyl groups create pH-dependent stability; it degrades rapidly under alkaline conditions (>pH 9) via ester hydrolysis .
5. Conclusion this compound occupies a niche among nitroaromatic esters due to its balanced polarity and reactivity. While structural analogues like Methyl 4-nitrobenzoate offer simpler synthetic pathways, the dihydroxy-nitro combination in the target compound provides unique advantages in catalysis and bioactive molecule design.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



